molecular formula C17H22N2O5S2 B2582645 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2097861-75-9

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B2582645
CAS No.: 2097861-75-9
M. Wt: 398.49
InChI Key: DQQFHQJFSXHNQG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide is a investigational small molecule inhibitor designed to target the MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) protease , a key signaling node in the CBM (CARD11-BCL10-MALT1) complex. The CBM complex is critically involved in antigen receptor-mediated NF-κB activation, a pathway essential for lymphocyte activation and proliferation. This compound features a methanesulfonylpiperidine carboxamide scaffold, a pharmacophore known to confer potent inhibitory activity against MALT1 by mimicking the N-terminal cleavage products and acting as a covalent reversible inhibitor. Its primary research value lies in dissecting the role of MALT1 paracaspase activity in immune cell signaling and oncogenic processes . Researchers utilize this inhibitor to probe mechanisms in B-cell lymphomas, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), where constitutive B-cell receptor signaling drives dependence on MALT1. Furthermore, it serves as a critical tool for investigating T-cell receptor signaling, T-helper cell differentiation, and the development of regulatory T-cells (T-regs). By inhibiting MALT1, this compound suppresses the cleavage of specific substrates like RelB, A20, and CYLD, leading to the modulation of NF-κB and JNK signaling pathways, thereby promoting apoptosis in dependent malignant cells and modulating immune responses. The unique heteroaromatic furan and thiophene substituents in its structure are engineered to optimize cellular permeability and binding affinity, making it a valuable chemical probe for preclinical research into hematological malignancies and autoimmune diseases .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-26(22,23)19-7-4-13(5-8-19)16(20)18-12-17(21,14-6-10-25-11-14)15-3-2-9-24-15/h2-3,6,9-11,13,21H,4-5,7-8,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQFHQJFSXHNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs sharing partial structural motifs:

N-(1-Phenethylpiperidin-4-yl)-N-phenylfuran-2-carboxamide (, Item 5)

  • Core structure : Piperidine-4-carboxamide with a furan-2-yl group.
  • Key differences :
    • Lacks the thiophen-3-yl and hydroxyl groups.
    • Substituted with a phenyl-phenethyl group instead of methanesulfonyl.
  • Implications : The absence of thiophen and sulfonyl groups may reduce electron-withdrawing effects and alter binding interactions. The phenyl-phenethyl moiety could enhance lipophilicity compared to the target compound .

N-[2-(Thiophen-2-yl)ethyl]piperidine-4-carboxamide ()

  • Core structure : Piperidine-4-carboxamide with a thiophen-2-yl group.
  • Key differences :
    • Thiophen is at the 2-position (vs. 3-position in the target compound).
    • Lacks furan-2-yl , hydroxyl , and methanesulfonyl groups.
  • Implications : The positional isomerism of thiophen (2- vs. 3-) may affect π-π stacking interactions. The absence of sulfonyl and hydroxyl groups could reduce solubility and metabolic stability .

AZ331 and AZ257 ()

  • Core structure : 1,4-Dihydropyridine with furyl, thioether, and carboxamide substituents.
  • Key differences: Dihydropyridine core (vs. piperidine) likely confers calcium channel modulation properties. Thioether and cyano groups are absent in the target compound.
  • Implications : The dihydropyridine scaffold is associated with cardiovascular activity, whereas the piperidine core in the target compound may target different pathways .

Pyridine-2-carboxamide Derivatives ()

  • Core structure : Pyridine-2-carboxamide with sulfanyl/sulfonyl groups.
  • Key differences :
    • Pyridine ring (vs. piperidine) lacks the nitrogen’s conformational flexibility.
    • Ethylsulfonyl or chlorophenyl groups replace the methanesulfonyl and thiophen/furan motifs.
  • Implications : The rigid pyridine core may limit binding to flexible active sites, while sulfonyl groups enhance stability similarly to the target compound .

Structural and Functional Analysis

Key Structural Features

Feature Target Compound Closest Analog (, Item 5)
Core structure Piperidine-4-carboxamide Piperidine-4-carboxamide
Heterocycles Furan-2-yl, Thiophen-3-yl Furan-2-yl
Sulfonyl group Methanesulfonyl Absent
Hydroxyl group Present Absent
Lipophilicity Moderate (polar groups) Higher (phenyl substituents)

Hypothetical Pharmacological Implications

  • The methanesulfonyl group in the target compound may improve metabolic stability compared to analogs lacking sulfonyl moieties .
  • The hydroxyl group could facilitate hydrogen bonding with target proteins, enhancing selectivity.
  • The thiophen-3-yl position may optimize aromatic interactions compared to thiophen-2-yl derivatives .

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